1H-Inden-1-ol,5,6-difluoro-2,3-dihydro
Overview
Description
1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is a fluorinated organic compound that belongs to the indane family. Indane derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest for scientists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro typically involves the fluorination of indane derivatives. One common method is the direct fluorination of 1-hydroxyindane using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced fluorinating agents can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-1-ol,5,6-difluoro-2,3-dihydro undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.
Major Products Formed
Oxidation: Formation of 5,6-difluoro-1-indanone.
Reduction: Formation of 5,6-difluoroindane.
Substitution: Formation of 5,6-dichloro-1-hydroxyindane or 5,6-dibromo-1-hydroxyindane.
Scientific Research Applications
1H-Inden-1-ol,5,6-difluoro-2,3-dihydro has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its enhanced stability and activity.
Industry: Utilized in the development of advanced materials, such as organic photovoltaics and fluorinated polymers
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol,5,6-difluoro-2,3-dihydro involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological receptors, leading to increased efficacy. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with target molecules. These interactions can modulate various biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5’‘-Difluoro-1H,1’‘H-[3,3’:3’,3’‘-terindol]-2’ (1’H)-one
- 5,6-Difluoro-2,1,3-benzothiadiazole
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene
Uniqueness
1H-Inden-1-ol,5,6-difluoro-2,3-dihydro is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHXLHWCRGSOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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